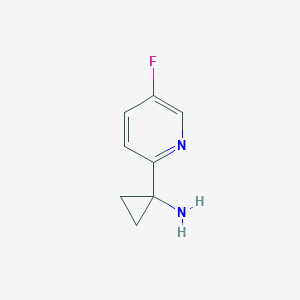
6-chloro-N-phenylpyridin-2-amine
概要
説明
6-chloro-N-phenylpyridin-2-amine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of a chlorine atom at the 6th position of the pyridine ring and a phenyl group attached to the nitrogen atom at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-phenylpyridin-2-amine typically involves the chlorination of N-phenylpyridin-2-amine. One common method is the reaction of N-phenylpyridin-2-amine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. The final product is often obtained through crystallization and subsequent drying under reduced pressure.
化学反応の分析
Types of Reactions
6-chloro-N-phenylpyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride in ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridin-2-amines.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
科学的研究の応用
6-chloro-N-phenylpyridin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: It serves as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.
Biological Studies: The compound is investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
作用機序
The mechanism of action of 6-chloro-N-phenylpyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For instance, in neurological applications, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
6-chloro-2-pyridinamine: Similar structure but lacks the phenyl group.
N-phenylpyridin-2-amine: Similar structure but lacks the chlorine atom.
2-amino-6-chloropyridine: Similar structure but lacks the phenyl group.
Uniqueness
6-chloro-N-phenylpyridin-2-amine is unique due to the combined presence of the chlorine atom and the phenyl group, which imparts distinct chemical and physical properties
特性
IUPAC Name |
6-chloro-N-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h1-8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCAJAOOPOKGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696424 | |
| Record name | 6-Chloro-N-phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854889-12-6 | |
| Record name | 6-Chloro-N-phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine](/img/structure/B1441918.png)







![2-[4-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1441931.png)

![(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol](/img/structure/B1441934.png)
